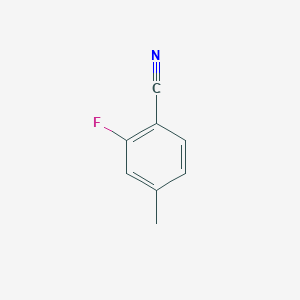
2-Fluoro-4-methylbenzonitrile
概要
説明
Synthesis Analysis 2-Fluoro-4-methylbenzonitrile is a compound that can be synthesized through a series of chemical reactions involving halogenation, nitrification, diazotization, and finally, fluorination. While specific studies on 2-Fluoro-4-methylbenzonitrile synthesis are not readily available, related compounds such as 3-fluoro-4-methylbenzonitrile have been synthesized using ortho-toluidine as a raw material through nitrification, diazotization, fluorination, and reductive and oxidation reactions, achieving a 48% yield, indicating the potential for similar methodologies to be applied to 2-Fluoro-4-methylbenzonitrile (L. Min, 2006).
Molecular Structure Analysis The molecular structure of compounds similar to 2-Fluoro-4-methylbenzonitrile has been analyzed through Density Functional Theory (DFT) calculations, revealing insights into geometric parameters such as bond lengths, bond angles, and dihedral angles. These studies provide a foundational understanding of the molecular structure, which can be applied to understand the structural characteristics of 2-Fluoro-4-methylbenzonitrile (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties 2-Fluoro-4-methylbenzonitrile, as part of the benzonitrile family, can undergo various chemical reactions, including nucleophilic substitution reactions, due to the presence of the nitrile group. The fluorine atom also imparts unique reactivity patterns, influencing electron distribution and reactivity towards electrophilic and nucleophilic attacks. The synthesis of related compounds like 2,4-dibromo-5-fluorobenzonitrile showcases the reactivity of fluorobenzonitriles under specific conditions, suggesting that 2-Fluoro-4-methylbenzonitrile could undergo similar reactions (Zhen Qiong et al., 1998).
Physical Properties Analysis Fluorinated benzonitriles, including compounds similar to 2-Fluoro-4-methylbenzonitrile, exhibit unique physical properties due to the presence of fluorine atoms. These properties include higher boiling points and melting points compared to their non-fluorinated counterparts, as well as specific spectral characteristics that can be studied through vibrational spectroscopy techniques (M. Ribeiro da Silva et al., 2012).
Chemical Properties Analysis The introduction of a fluorine atom into the benzonitrile structure significantly alters the chemical properties of the molecule. Fluorine's high electronegativity affects the electronic distribution within the molecule, impacting its reactivity, acidity, and overall stability. The presence of the fluorine atom adjacent to the nitrile group can influence the compound's reactivity towards nucleophilic substitution, as demonstrated in studies of similar fluorinated benzonitriles (Tony Taldone et al., 2012).
科学的研究の応用
Synthesis and Application in Pesticide Development : A study by Min (2006) reported the successful synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine with a productivity of 48%, indicating its potential use in developing new pesticides (L. Min, 2006).
Reactivity with Amines and NH-heteroaromatic Compounds : Wilshire (1967) explored the reactivity of 2-Fluoro-5-nitrobenzonitrile with various amines and amino acids, highlighting the ortho nitro group's rotational behavior out of the aromatic nucleus plane (J. Wilshire, 1967).
Potential in Fluoroquinolone Intermediates : The synthesis of 2,4-Dibromo-5-fluorobenzonitrile with an 81.5% yield, conducted by Zhen Qiong et al. (1998), offers potential applications for fluoroquinolone intermediates (Zhen Qiong et al., 1998).
Effects on Fluorescence Quantum Yields : A study by Druzhinin et al. (2001) observed that fluoro-substituents in 4-(1-azetidinyl)benzonitriles led to smaller fluorescence quantum yields and shorter decay times in alkane solvents, mainly due to thermally activated internal conversion (S. Druzhinin et al., 2001).
Non-Linear Optics Applications : Suni et al. (2018) demonstrated that 3-fluoro-4-methylbenzonitrile has potential for future non-linear optics applications due to its optimized molecular geometry and first order hyperpolarizability (N. Suni et al., 2018).
Ester Derivatives for Nematic-Isotropic Transition : Kelly and Schad (1984) found that ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile show higher nematic-isotropic transition temperatures than unsubstituted esters (S. Kelly & H. Schad, 1984).
Synthesis of Quinazolines from Fluorobenzonitriles : Hynes et al. (1991) demonstrated that 2,4-diaminoquinazolines could be prepared from 2-fluorobenzonitriles, although yields were significantly lower compared to using guanidine carbonate as the cyclization reagent (J. Hynes et al., 1991).
Synthesis of Benzylamine Derivatives : Perlow et al. (2007) presented a practical method for synthesizing 4-fluoro-2-(methylthio)benzylamine and its corresponding 2methylsulfonyl analog, using selective nucleophilic aromatic substitution (D. Perlow et al., 2007).
Radiofluorinated Nitrile Oxide Cycloadditions : Zlatopolskiy et al. (2012) explored radiofluorinated nitrile oxide cycloadditions, enabling the rapid preparation of low-molecular weight radiopharmaceuticals and easy labeling of sensitive biopolymers (B. Zlatopolskiy et al., 2012).
Ketamine Derivative Synthesis : Moghimi et al. (2014) synthesized Fluoroketamine, a novel ketamine derivative, showing potential advantages over ketamine in terms of effective dose and recovery time in mice (A. Moghimi et al., 2014).
Safety And Hazards
2-Fluoro-4-methylbenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzonitrile | |
CAS RN |
85070-67-3 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

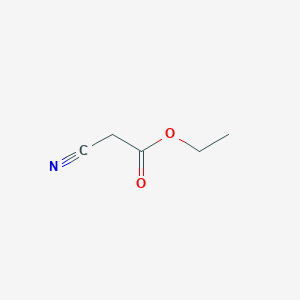
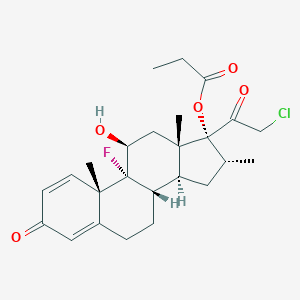
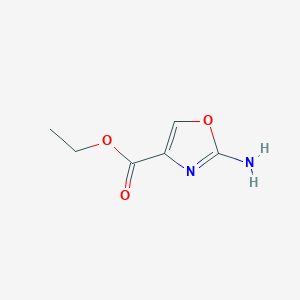
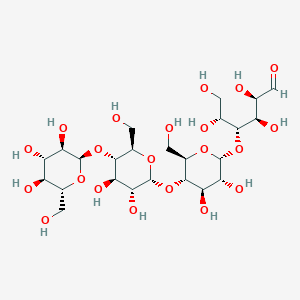

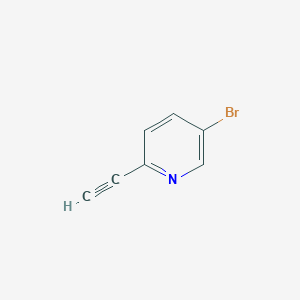
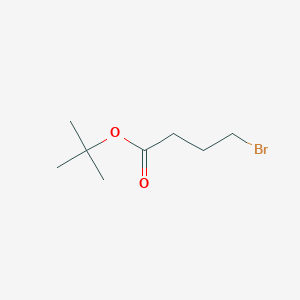
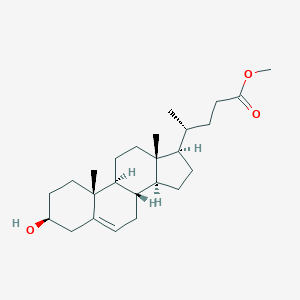
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
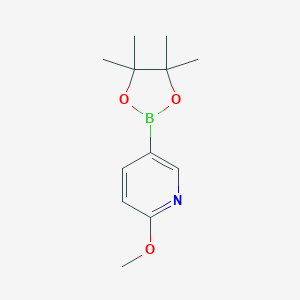
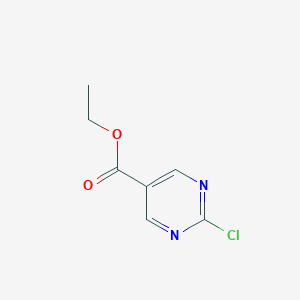
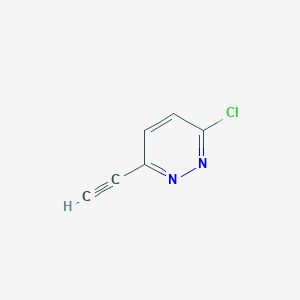
![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
